4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride
Description
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H14ClN3O4S and a molecular weight of 355.8 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-2-22-12-7-6-10(23(15,20)21)9-11(12)17-14(19)18-13-5-3-4-8-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMTXDGSQLMDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with pyridin-2-ylcarbamoylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
4-Ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride has been identified as a potential candidate for drug development due to its ability to interact with biological targets, particularly enzymes involved in metabolic pathways related to cancer and inflammation.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as a competitive inhibitor for various enzymes, including protein kinases. The presence of the pyridine moiety enhances its interaction with these targets, making it a promising candidate for further pharmacological studies aimed at treating diseases linked to dysregulated signaling pathways.
Structure-Activity Relationship (SAR)
The compound's structure allows for modifications that can influence its biological activity. Variations in the pyridine substitution can alter enzyme specificity and solubility characteristics:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Ethoxy-3-(pyridin-4-ylcarbamoylamino)benzenesulfonyl Chloride | C14H16ClN3O8S2 | Different pyridine substitution may alter biological activity |
| 4-Methoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride | C14H14ClN3O4S | Methoxy group instead of ethoxy affects solubility and reactivity |
| 4-Ethoxy-3-(pyridin-3-ylcarbamoylamino)benzenesulfonyl Chloride | C14H14ClN3O4S | Variations in pyridine positioning may influence target specificity |
Case Studies
- Cancer Research : In studies focused on cancer cell lines, compounds similar to this compound have demonstrated significant inhibition of tumor growth by targeting specific kinases involved in cell proliferation.
- Inflammatory Conditions : Research has indicated that the compound exhibits anti-inflammatory properties by modulating pathways associated with cytokine production, which could be beneficial in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride involves its ability to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate derivatives. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with various nucleophiles. The pyridin-2-ylcarbamoylamino moiety enhances the compound’s reactivity and specificity towards certain molecular targets, making it useful in biochemical and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
4-ethoxybenzenesulfonyl Chloride: Lacks the pyridin-2-ylcarbamoylamino group, making it less specific in its reactivity.
3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, altering its reactivity and applications.
Uniqueness
4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride is unique due to the presence of both the ethoxy and pyridin-2-ylcarbamoylamino groups, which enhance its reactivity and specificity. This makes it a valuable reagent in organic synthesis and a potential candidate for drug development and proteomics research.
Biological Activity
4-Ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride is a sulfonamide compound notable for its biological activities, particularly in pharmaceutical applications. This article delves into the compound's biological activity, synthesizing findings from various studies and data sources.
- Molecular Formula : C14H14ClN3O4S
- Molecular Weight : 355.79 g/mol
- CAS Number : 678186-04-4
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 453.7 ± 40.0 °C at 760 mmHg .
The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide, which can inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition disrupts bacterial growth and replication, making it a candidate for antimicrobial applications.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Specific studies have indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be effective in treating infections caused by these pathogens .
Case Studies
- In Vivo Studies : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with the compound significantly reduced bacterial load in tissues compared to control groups. The observed reduction was linked to the compound's ability to enhance immune response while directly inhibiting bacterial growth.
- Synergistic Effects : Another study explored the synergistic effects of this compound when used in combination with other antibiotics like penicillin and ampicillin. Results indicated a reduction in MIC values when combined, suggesting potential for developing combination therapies .
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound shows promising biological activity, it also presents some safety concerns. Acute toxicity studies have revealed:
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin irritation | Moderate |
| Eye irritation | Severe |
These results underscore the importance of further studies to establish safe dosage levels for potential therapeutic use .
Q & A
Q. What are the key physical and chemical properties of 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride?
This compound is characterized by a molecular weight of 410.8752 g/mol (C₁₇H₁₉ClN₄O₄S) and exhibits a boiling point of 621.4°C , a density of 1.48 g/cm³ , and a refractive index of 1.663 . Its stability under storage requires protection from moisture and high temperatures due to the reactive sulfonyl chloride group, which is prone to hydrolysis .
Q. What are the standard synthetic routes for this compound?
A common method involves the reaction of a sulfonyl chloride precursor (e.g., 4-ethoxy-3-aminobenzenesulfonyl chloride) with pyridin-2-ylcarbamoyl derivatives. Key steps include:
- Acylation : Reacting the amine group with an isocyanate or carbamoyl chloride in anhydrous pyridine at room temperature to form the urea linkage.
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization to isolate the product .
For analogous benzenesulfonyl chlorides, hydrosilylation or chlorosulfonation of precursor aromatic rings is also documented .
Q. How is the compound purified and characterized post-synthesis?
- Purification : Use silica gel column chromatography with gradients of ethyl acetate and petroleum ether. Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) improves purity .
- Characterization :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalysis : Adding 4-dimethylaminopyridine (DMAP, 10 mol%) accelerates acylation reactions by activating the sulfonyl chloride group .
- Solvent choice : Anhydrous pyridine or dichloromethane minimizes side reactions (e.g., hydrolysis).
- Temperature control : Maintaining room temperature prevents decomposition of heat-sensitive intermediates .
Q. What analytical strategies resolve discrepancies in reported spectral data?
Q. How should stability and reactivity challenges be addressed during storage and handling?
Q. How can mechanistic studies elucidate the reactivity of the sulfonyl chloride group?
Q. What strategies enable the design of derivatives for structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
